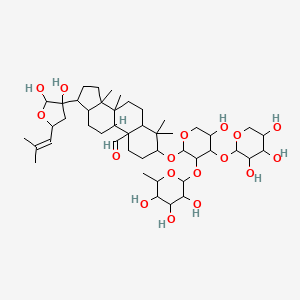
Gypenoside A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gypenoside A is a bioactive compound primarily found in the plant Gynostemma pentaphyllum, commonly known as Jiaogulan. This compound belongs to the class of triterpenoid saponins and has been extensively studied for its potential therapeutic properties. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Gypenoside A involves the extraction and purification from Gynostemma pentaphyllum. The process typically includes ultrasonic extraction of the plant powder, followed by demalonylation and ultrahigh-performance liquid chromatography (UHPLC) analysis. The extracted solution is heated in a water bath at 95°C to convert malonylgypenosides into corresponding gypenosides .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Gynostemma pentaphyllum using similar methods. The process includes extraction, concentration, and drying to obtain high-purity this compound. The use of UHPLC-CAD (charged aerosol detector) ensures precise quantification and quality control of the compound .
化学反应分析
Types of Reactions: Gypenoside A undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucosidase to produce gypenoside XVII from ginsenoside Rb1.
Oxidation: Oxidative reactions involving reactive oxygen species (ROS) can modify the structure of this compound.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the compound, enhancing its solubility and bioavailability.
Major Products Formed:
Gypenoside XVII: Formed through enzymatic hydrolysis of ginsenoside Rb1.
Oxidized Derivatives: Formed through oxidative reactions, potentially altering the biological activity of the compound.
科学研究应用
Chemistry:
- Used as a reference compound in analytical chemistry for the quantification of gypenosides in plant extracts .
Biology:
- Exhibits neuroprotective effects by inhibiting glutamate-induced apoptosis and oxidative stress in neuronal cells .
- Reduces airway inflammation and Th2 cell activities in murine asthma models .
Medicine:
- Demonstrates anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for cardiovascular diseases .
- Induces apoptosis in gastric cancer cells by inhibiting the PI3K/AKT/mTOR pathway .
Industry:
作用机制
Gypenoside A exerts its effects through various molecular targets and pathways:
Anti-inflammatory Action: Inhibits the PI3K/AKT/mTOR pathway, reducing the expression of inflammatory cytokines and chemokines.
Neuroprotective Action: Inhibits glutamate-induced increase in cytoplasmic Ca2+ and blocks apoptosis in neuronal cells.
Antioxidant Action: Reduces oxidative stress by scavenging reactive oxygen species and enhancing the activity of antioxidant enzymes.
相似化合物的比较
Gypenoside A is often compared with other gypenosides and triterpenoid saponins:
Gypenoside XVII: Similar in structure but differs in its specific biological activities, such as enhanced anti-inflammatory effects.
Gypenoside XLIX: Known for its anti-inflammatory properties and activation of the Sirt1/Nrf2 signaling pathway.
Bacoside A: Another triterpenoid saponin with neuroprotective and anticancer properties, derived from Bacopa monnieri.
Uniqueness of this compound: this compound stands out due to its broad spectrum of biological activities and its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and neurological disorders .
Conclusion
This compound is a versatile compound with significant potential in various scientific and medical fields. Its diverse biological activities and mechanisms of action make it a promising candidate for further research and development.
属性
IUPAC Name |
17-[2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H74O17/c1-21(2)16-23-17-46(56,41(55)60-23)25-10-13-43(6)24(25)8-9-29-44(43,7)14-11-28-42(4,5)30(12-15-45(28,29)20-47)61-40-37(63-39-35(54)33(52)31(50)22(3)59-39)36(27(49)19-58-40)62-38-34(53)32(51)26(48)18-57-38/h16,20,22-41,48-56H,8-15,17-19H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJURGRVZASRDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C7(CC(OC7O)C=C(C)C)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H74O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B10817166.png)
![5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide](/img/structure/B10817170.png)

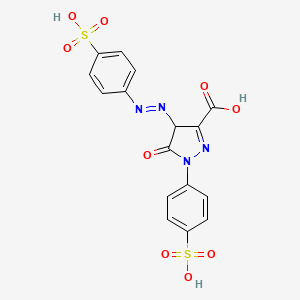
![sodium;2-[[(4R)-4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B10817188.png)
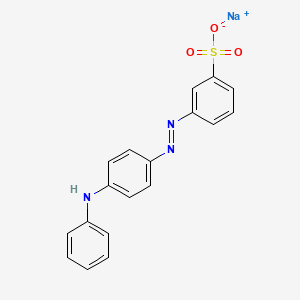
![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate](/img/structure/B10817214.png)
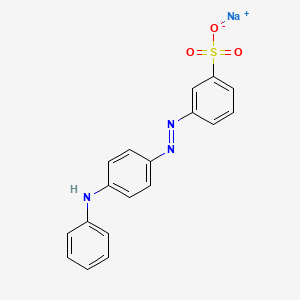
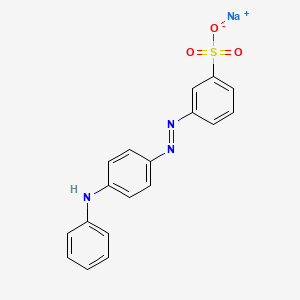
![(1R,2R,5R,8R,9S,10R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B10817234.png)

![2-[5-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10817264.png)
![[20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817270.png)
![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B10817277.png)
